
2-(4,4-Dimethylcyclohexyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethylcyclohexyl)benzaldehyde is an organic compound with the molecular formula C15H20O. It consists of a benzaldehyde moiety attached to a 4,4-dimethylcyclohexyl group. This compound is notable for its unique structural features, which include an aromatic ring and a cyclohexane ring with two methyl groups at the 4-position .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4,4-dimethylcyclohexyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .
化学反应分析
Types of Reactions: 2-(4,4-Dimethylcyclohexyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed:
Oxidation: 2-(4,4-Dimethylcyclohexyl)benzoic acid.
Reduction: 2-(4,4-Dimethylcyclohexyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(4,4-Dimethylcyclohexyl)benzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
相似化合物的比较
2,4-Dihydroxybenzaldehyde: A phenolic aldehyde with hydroxyl groups at the 2 and 4 positions.
2-(benzyloxy)-5-(4,4-dimethylcyclohexyl)benzaldehyde: A derivative with a benzyloxy group at the 2 position.
Uniqueness: 2-(4,4-Dimethylcyclohexyl)benzaldehyde is unique due to its combination of an aromatic aldehyde and a cyclohexane ring with two methyl groups. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
属性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
2-(4,4-dimethylcyclohexyl)benzaldehyde |
InChI |
InChI=1S/C15H20O/c1-15(2)9-7-12(8-10-15)14-6-4-3-5-13(14)11-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI 键 |
RTZZEOXHYDHIPI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2=CC=CC=C2C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


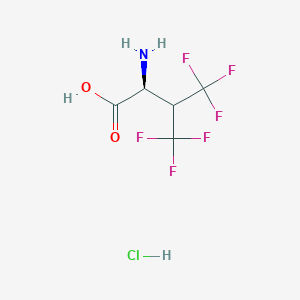

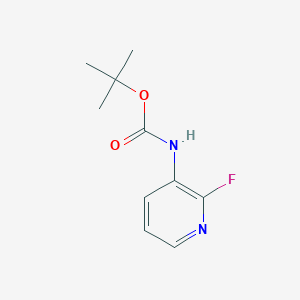
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
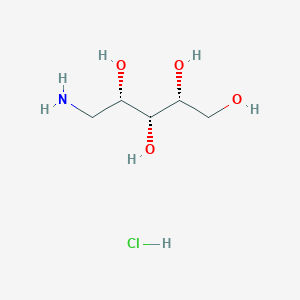
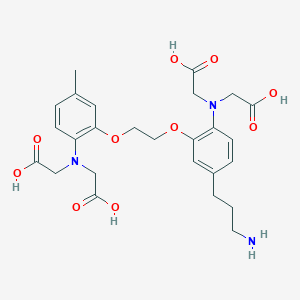
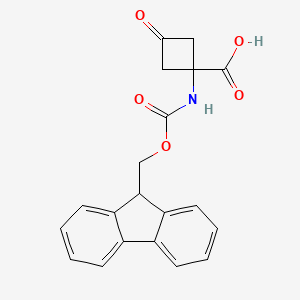
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
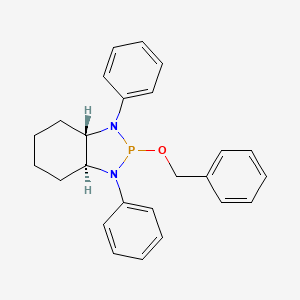


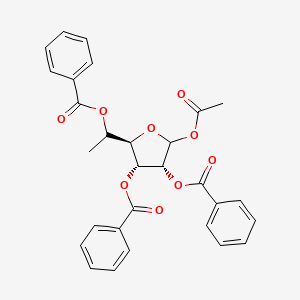
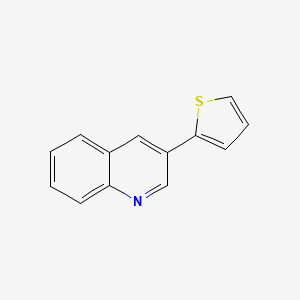
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
